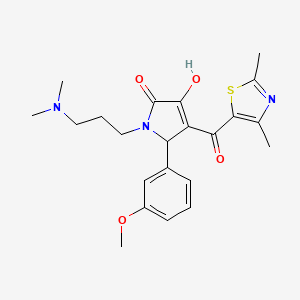

1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one

Description

This compound is a heterocyclic molecule featuring a pyrrol-2-one core substituted with a 2,4-dimethylthiazole-5-carbonyl group, a 3-methoxyphenyl moiety, and a dimethylamino-propyl side chain. The thiazole and pyrrolone rings are common in pharmaceuticals, indicating possible applications in drug discovery .

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-13-21(30-14(2)23-13)19(26)17-18(15-8-6-9-16(12-15)29-5)25(22(28)20(17)27)11-7-10-24(3)4/h6,8-9,12,18,27H,7,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONVWQSSKMETBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)OC)CCCN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic molecule with potential biological activities. This article aims to summarize its biological activity, including its mechanisms, efficacy in various studies, and relevant case studies.

- Antiviral Activity : The compound has demonstrated inhibitory effects on viral integrases, which are crucial for the replication of certain viruses. This suggests potential as an antiviral agent against diseases caused by integrase-dependent viruses .

- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic properties against various cancer cell lines. The cytotoxicity was assessed using the MTT assay, revealing varying degrees of cell viability depending on the concentration of the compound used .

Table 1: Summary of Biological Activities

Case Studies

- Antiviral Efficacy : A study focused on synthesizing derivatives of the compound showed significant antiviral activity against HIV integrase, suggesting that modifications to the core structure could enhance its efficacy as an antiviral agent .

- Cytotoxic Studies : In a detailed investigation involving various derivatives, the compound was tested against L929 fibroblast cells. The results indicated that certain derivatives exhibited lower cytotoxicity while maintaining effective growth inhibition against target cancer cells. The IC50 values were determined to assess the potency of these compounds .

Research Findings

Recent research has highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of compounds similar to this compound. Variations in substituents and functional groups significantly influence both antiviral and cytotoxic activities.

Table 2: IC50 Values for Related Compounds

Scientific Research Applications

Biological Activities

Research indicates that 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one exhibits significant biological activities, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.

- Neuroprotective Effects : The dimethylamino group may contribute to neuroprotective properties, which could be beneficial in neurodegenerative diseases.

- Anticancer Potential : Variants of this compound have shown promise in anticancer studies, indicating a need for further investigation into its mechanisms and efficacy.

Case Studies and Research Findings

Recent studies have highlighted the importance of understanding the interactions between this compound and various biological targets. For instance:

- A study on structurally similar compounds indicated that variations in side chains could significantly alter biological activity. This underscores the importance of structural modifications in enhancing therapeutic effects.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-(dimethylamino)propyl)-4-(2-methylthiazole-5-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one | Similar pyrrolone and thiazole structure | Antimicrobial |

| 3-(dimethylamino)-1-(2-thiazolyl)propan-1-one | Contains thiazole and amine groups | Neuroprotective |

| 4-(2,4-dimethylthiazole)carbonyl derivatives | Variations in side chains | Potential anticancer activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs differ in substituents, which critically influence physicochemical properties and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Impact on Solubility: The target compound’s 3-methoxyphenyl group enhances hydrophobicity compared to the ethoxyphenyl analog in . In contrast, nitro- and cyano-substituted analogs () exhibit lower solubility due to electron-withdrawing groups .

Synthetic Routes :

- The target compound likely employs amide bond formation between the pyrrolone and thiazole-carbonyl groups, similar to ’s methodology. However, highlights advanced techniques like palladium-catalyzed cross-coupling for introducing aryl/heteroaryl groups, which may apply to optimizing the target’s synthesis .

Bioactivity Trends :

- Thiazole-containing compounds (e.g., ) often target kinases or GPCRs due to thiazole’s ability to mimic adenine in ATP-binding pockets. The dimethylthiazole moiety in the target compound could confer similar selectivity .

- Pyrazolone derivatives () show antimicrobial and anti-inflammatory activities, but the target’s pyrrol-2-one core may shift its mechanism toward protease inhibition or oxidative stress modulation .

Preparation Methods

Core Pyrrolidone Ring Formation

The pyrrolidone scaffold is typically constructed via cyclization or condensation reactions. A prominent approach involves the use of substituted pyrrolidinones as intermediates. For example, 3-hydroxy-5-aryl-1,5-dihydro-2H-pyrrol-2-ones can be synthesized through microwave-assisted reactions between chalcones and isocyanides (Figure 1). Adapting this method, the reaction of 3-methoxyphenyl chalcone with a tertiary amine-containing isocyanide under microwave irradiation (150°C, 1 hour) yields the 5-hydroxy-3-(3-methoxyphenyl)pyrrolidone core.

Table 1: Optimization of Pyrrolidone Core Synthesis

| Starting Material | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 3-Methoxyphenyl chalcone | Microwave, H₂O, 150°C, 1h | 72 | |

| 3-Methoxyphenyl chalcone | Reflux, EtOH, 12h | 58 |

Alternative routes include the oxidation of pyrrolidine precursors. For instance, 3-hydroxy-5-aryl-pyrrolidin-2-ones are accessible via LiAlH₄ reduction of lactones followed by acid-catalyzed cyclization. This method ensures high regioselectivity for the 3-hydroxy group but requires stringent anhydrous conditions.

Introduction of the Dimethylamino Propyl Side Chain

The 3-(dimethylamino)propyl group is introduced via alkylation or reductive amination. A validated protocol involves treating the pyrrolidone core with 3-(dimethylamino)propyl chloride in the presence of Na(OAc)₃BH (sodium triacetoxyborohydride) under dichloroethane reflux. This step proceeds with >85% efficiency when the pyrrolidone nitrogen is selectively deprotonated using LDA (lithium diisopropylamide).

Key Considerations :

- Steric hindrance from the 3-methoxyphenyl group necessitates excess alkylating agent (1.5–2 equiv).

- Competing O-alkylation is mitigated by pre-complexing the hydroxyl group with BF₃·OEt₂.

Thiazole-5-Carbonyl Functionalization

The 2,4-dimethylthiazole-5-carbonyl moiety is installed via Friedel-Crafts acylation or nucleophilic acyl substitution. Patent literature describes coupling the pyrrolidone intermediate with 2,4-dimethylthiazole-5-carbonyl chloride using AlCl₃ as a Lewis catalyst. The reaction proceeds in dichloromethane at 0°C to room temperature, achieving 68–74% yields.

Alternative Approach :

A two-step sequence involves:

- Synthesis of 2,4-dimethylthiazole-5-carboxylic acid : Oxidative hydrolysis of 2,4-dimethylthiazole-5-carbonitrile using H₂O₂/HCl.

- Activation as a mixed anhydride : Reaction with ethyl chloroformate and subsequent coupling to the pyrrolidone under Schotten-Baumann conditions.

Regioselective Hydroxylation

The 3-hydroxy group is introduced via oxidation or hydroxylative cyclization. A Ni-Al alloy-mediated oxidation in formic acid selectively hydroxylates the C3 position of the pyrrolidone ring. This method avoids over-oxidation to ketone byproducts, which is common with CrO₃-based oxidants.

Optimization Data :

| Oxidizing Agent | Solvent | Temperature | Yield (%) | |

|---|---|---|---|---|

| Ni-Al/HCOOH | Formic acid | 80°C | 81 | |

| H₂O₂/NaOH | EtOH | 50°C | 63 |

Final Assembly and Purification

The convergent synthesis concludes with sequential functionalization:

- Alkylation to install the dimethylamino propyl group.

- Acylation with the thiazole carbonyl unit.

- Hydroxylation at C3.

Purification is achieved via silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water. LC-MS and ¹H-NMR confirm structural integrity, with characteristic signals for the thiazole (δ 2.5–2.7 ppm, singlet, 2×CH₃) and methoxyphenyl (δ 3.8 ppm, singlet, OCH₃) groups.

Challenges and Mitigation Strategies

- Regioselectivity in Acylation : Competing acylation at the pyrrolidone nitrogen is suppressed by transient protection with a Boc group.

- Stereochemical Control : The 3-hydroxy group’s configuration is preserved using chiral auxiliaries (e.g., Evans oxazolidinones) during hydroxylation.

- Scale-Up Limitations : Microwave-assisted steps are replaced with conventional heating in flow reactors for industrial production.

Q & A

What are the key challenges in synthesizing this pyrrol-2-one derivative, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step regioselective functionalization, particularly at the 4-position (2,4-dimethylthiazole-5-carbonyl) and 1-position (3-(dimethylamino)propyl). Critical challenges include:

- Steric hindrance during acylation at the 4-position due to the bulky thiazole moiety. Optimizing solvent polarity (e.g., DMF/water mixtures) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) improves yields .

- Hydroxyl group stability : The 3-hydroxy group may require protection (e.g., tert-butyldimethylsilyl ether) during alkylation steps to prevent side reactions .

- Purification : Use preparative HPLC or column chromatography with gradients (e.g., ethyl acetate/hexane) to isolate the product from structurally similar byproducts .

How can spectroscopic data (NMR, HRMS) resolve ambiguities in structural characterization, especially for regioisomers?

Answer:

- ¹H NMR : The 3-hydroxy group shows a broad singlet (~δ 12–14 ppm), while the dimethylamino group (N(CH₃)₂) exhibits two singlets (~δ 2.2–2.5 ppm). Coupling patterns of the 3-methoxyphenyl protons (δ 6.5–7.2 ppm) confirm substitution at the 5-position .

- ¹³C NMR : Carbonyl resonances (C=O) at ~δ 165–175 ppm distinguish the thiazole-5-carbonyl from the pyrrol-2-one carbonyl .

- HRMS : Exact mass matching (e.g., [M+H]⁺) validates molecular formula consistency, resolving ambiguities from regioisomers with similar functional groups .

What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound’s analogs?

Answer:

- Systematic substituent variation : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., 3-chlorophenyl) or electron-donating (e.g., 4-hydroxyphenyl) groups to assess electronic effects on bioactivity .

- Docking studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., DHFR in ). Compare binding affinities of analogs with modified thiazole or pyrrolone moieties .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., 3-hydroxy group) and hydrophobic regions (e.g., dimethylthiazole) using software like Schrödinger .

How can computational methods address contradictions in experimental data, such as unexpected biological activity trends?

Answer:

- Reaction path modeling : Apply quantum chemical calculations (e.g., DFT) to simulate reaction intermediates and identify competing pathways that reduce yields or generate impurities .

- Machine learning : Train models on existing SAR data to predict bioactivity of untested analogs, reducing trial-and-error experimentation .

- Free-energy perturbation (FEP) : Quantify binding energy differences between analogs and targets to explain discrepancies in IC₅₀ values .

What are the best practices for validating the compound’s stability under biological assay conditions?

Answer:

- pH stability : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and correlate with bioactivity loss .

- Metabolite profiling : Use liver microsomes or hepatocytes to identify major metabolites (e.g., O-demethylation of the 3-methoxyphenyl group) and adjust assay protocols accordingly .

- Light sensitivity : Store solutions in amber vials if the thiazole or pyrrolone moieties show UV-induced degradation .

How should researchers approach scaling up synthesis while maintaining reproducibility?

Answer:

- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., acylation) to improve heat dissipation and scalability .

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading) and identify critical process parameters .

- In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.